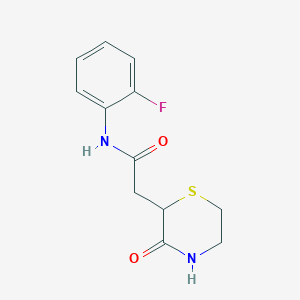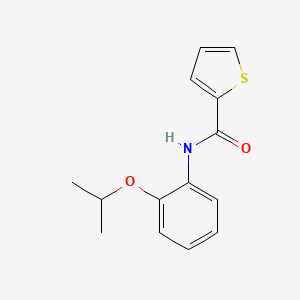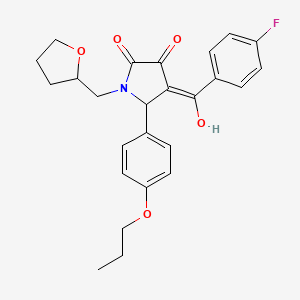
N-(2-fluorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FTY720 or fingolimod and has been shown to have immunomodulatory and neuroprotective effects.
Mécanisme D'action
FTY720 acts as a sphingosine-1-phosphate (S1P) receptor modulator, which regulates the migration of lymphocytes. It binds to the S1P receptor on lymphocytes and induces their internalization, preventing their migration from lymph nodes to peripheral tissues. This leads to a reduction in the number of lymphocytes in peripheral tissues, which helps to reduce inflammation and autoimmune responses.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing inflammation, promoting the survival of neurons, and reducing the progression of cancer. It has also been shown to have a positive effect on cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages for use in laboratory experiments, including its ability to modulate the immune response and its neuroprotective effects. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on FTY720, including its potential use in the treatment of autoimmune diseases, cancer, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects. Additionally, research is needed to develop more effective and targeted delivery methods for FTY720.
Méthodes De Synthèse
The synthesis of FTY720 involves several steps, including the reaction of 2-amino-2-methyl-1-propanol with 2-chloroethanol to form the intermediate compound 2-(2-hydroxyethylamino)-2-methylpropan-1-ol. This intermediate is then reacted with 2-fluorobenzoyl chloride to form N-(2-fluorophenyl)-2-(2-hydroxyethylamino)-2-methylpropanamide. The final step involves the reaction of this intermediate with thioacetic acid to produce FTY720.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and Alzheimer's disease. It has been shown to have immunomodulatory effects by inhibiting the migration of lymphocytes, which play a key role in the development of autoimmune diseases. FTY720 also has neuroprotective effects by promoting the survival of neurons and reducing inflammation in the brain.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-3-1-2-4-9(8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCOIUGMTUBQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C(=O)N1)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)


![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)



![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)